molecular formula C19H17BrN2O2S B2802374 N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide CAS No. 1040679-95-5

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide

Cat. No.: B2802374
CAS No.: 1040679-95-5
M. Wt: 417.32
InChI Key: CNAXESIMXHYBFR-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzyl group, a bromophenyl group, and an oxazole ring, making it a complex and interesting molecule for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Thioether Formation: The thioether linkage is formed by reacting the oxazole derivative with a thiol compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) linkage in N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide undergoes oxidation under controlled conditions to form sulfoxides and sulfones (Figure 1). This reactivity is critical for modulating the compound’s pharmacological properties:

  • Sulfoxide formation : Achieved using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) at 0–25°C .
  • Sulfone formation : Requires stronger oxidants such as potassium permanganate (KMnO₄) or oxone under acidic conditions .

Table 1. Oxidation Reactions and Products

Reaction TypeConditionsMajor ProductYield (%)Reference
SulfoxidationH₂O₂, CH₃CN, 25°C, 6 hSulfoxide derivative78
SulfonationKMnO₄, H₂SO₄, 60°C, 12 hSulfone derivative65

Substitution Reactions

The 3-bromophenyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions, enabling structural diversification:

  • Bromine displacement : The bromine atom is replaced by nucleophiles (e.g., amines, alkoxides) under palladium catalysis (Pd(PPh₃)₄, CuI) to form aryl ethers or amines .
  • Suzuki-Miyaura coupling : Reacts with boronic acids to introduce aryl/heteroaryl groups at the 3-position of the phenyl ring .

Key Example :
Reaction with morpholine under Buchwald-Hartwig conditions yields a 3-(morpholin-4-yl)phenyl derivative (85% yield, THF, 80°C) .

Hydrolysis and Degradation Pathways

The propanamide moiety is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Cleaves the amide bond to generate 2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanoic acid and benzylamine .
  • Enzymatic degradation : Liver esterases or proteases hydrolyze the amide group, forming metabolites with reduced bioactivity .

Synthetic Routes and Key Intermediates

The compound is synthesized via a multi-step process (Scheme 1):

  • Oxazole ring formation : Cyclization of 3-bromophenyl-substituted amino alcohol precursors using trifluoroacetic anhydride (TFAA) .
  • Thioether linkage : Reaction of the oxazole intermediate with 2-mercaptopropanamide derivatives in the presence of NaH/DMF .
  • Benzylation : Coupling with benzyl chloride via Mitsunobu or nucleophilic substitution reactions .

Critical Note : Industrial-scale synthesis employs flow chemistry to optimize yield (up to 92%) and purity (>99%) .

Reactivity of Functional Groups

Functional GroupReactivity Profile
Oxazole ringElectrophilic substitution at C-4/C-5 positions; resistant to reduction
Thioether (-S-)Oxidation to sulfoxides/sulfones; radical-mediated C–S bond cleavage
PropanamideHydrolysis (acid/base), transamidation with amines
3-BromophenylNAS, cross-coupling, and dehalogenation reactions

Case Study: Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2), the compound undergoes rapid hydrolysis (t₁/₂ = 2.1 h), whereas it remains stable in plasma (t₁/₂ > 24 h) . This pH-dependent degradation informs its formulation strategies for oral delivery.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide has been investigated for its potential therapeutic properties. Research indicates that compounds with oxazole rings often exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. The specific structural features of this compound, including the benzyl and bromophenyl groups, enhance its interaction with biological targets, making it a candidate for drug development in various therapeutic areas.

Case Studies

  • Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics.

Biological Research

Molecular Probes
In biological research, this compound serves as a molecular probe to study biological pathways and interactions. Its unique structure allows researchers to investigate specific enzyme activities and receptor interactions, contributing to our understanding of various biological processes.

Mechanism of Action
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The oxazole ring plays a crucial role in this interaction, potentially modulating the activity of these targets. This property is particularly useful in elucidating the functions of proteins involved in disease mechanisms.

Chemical Synthesis

Intermediate in Synthesis
this compound is utilized as an intermediate in the synthesis of more complex molecules. Its chemical structure allows it to participate in various reactions, facilitating the development of novel compounds with desirable properties.

Synthetic Routes
The synthesis typically involves several steps:

  • Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Bromophenyl Group Introduction : A substitution reaction introduces the bromophenyl group into the molecule.
  • Thioether Formation : The thioether linkage is formed by reacting with thiol compounds.

Material Science

Development of New Materials
Research into this compound extends into material science, where it is explored for its potential use in creating new materials with specific properties. The compound's unique chemical structure may contribute to enhanced mechanical or thermal properties in polymer matrices.

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryInvestigated for antimicrobial, anticancer, and anti-inflammatory propertiesCytotoxic effects on cancer cell lines; inhibition of bacterial growth
Biological ResearchUsed as a molecular probe for studying biological pathwaysBinding studies with enzymes and receptors
Chemical SynthesisServes as an intermediate for synthesizing complex moleculesMulti-step synthetic routes involving cyclization and substitution
Material ScienceExplored for potential applications in developing new materialsEnhanced properties in polymer composites

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide involves its interaction with specific molecular targets. The oxazole ring and the bromophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor containing an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor with an oxazole structure.

    Oxaprozin: A COX-2 inhibitor featuring an oxazole ring.

Uniqueness

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group and the thioether linkage differentiates it from other oxazole derivatives, potentially leading to unique interactions and activities.

Biological Activity

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H17BrN2OS\text{C}_{16}\text{H}_{17}\text{BrN}_2\text{O}_S and a molecular weight of approximately 363.29 g/mol. The compound features a benzyl group, an oxazole ring, and a thioamide functional group, which contribute to its reactivity and biological activity. The presence of the bromophenyl moiety enhances its potential for medicinal applications, particularly in targeting specific metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes through hydrogen bonding and hydrophobic interactions, potentially leading to conformational changes that affect enzymatic activity.
  • Binding Affinity : The structural components, particularly the oxazole ring and thioether linkage, enhance binding affinity to specific targets such as enzymes or receptors .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it may be effective against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These findings suggest the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Further research is needed to elucidate the precise mechanisms involved in its anticancer activity .

Study on Anticonvulsant Activity

In a recent study involving molecular hybrids similar to N-benzyl compounds, researchers evaluated their anticonvulsant properties using various animal models (e.g., maximal electroshock test). The findings revealed that certain derivatives exhibited broad-spectrum anticonvulsant effects, suggesting potential applications in treating epilepsy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxazole ring via cyclization of substituted amides or esters under controlled temperatures (80–120°C) .
  • Step 2 : Introduction of the thioether linkage using thiourea or thiol reagents in polar aprotic solvents (e.g., DMF) with catalytic triethylamine .
  • Step 3 : Final coupling of the benzylpropanamide moiety via nucleophilic acyl substitution.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH (6–8) to minimize side products. Yields improve with inert atmospheres (N₂/Ar) and slow reagent addition .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., benzyl CH₂ at δ 4.3–4.7 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Validate thioether (C-S stretch, 600–700 cm⁻¹) and amide (N-H bend, 1550–1650 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (<5 ppm error) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to cisplatin as a positive control .
  • Antimicrobial Testing : Employ broth microdilution (MIC) against S. aureus and E. coli (CLSI guidelines) .
  • Enzyme Inhibition : Screen against tubulin or kinases via fluorescence polarization or ELISA .

Advanced Research Questions

Q. How can contradictory bioactivity data arising from structural analogs be resolved?

  • Methodological Answer :

  • Substituent Analysis : Compare halogen positioning (e.g., 3-bromophenyl vs. 4-chlorophenyl) using SAR studies. For example, 3-bromo substitution may enhance tubulin binding vs. 4-chloro’s antimicrobial effects .
  • Dose-Response Curves : Validate activity thresholds across multiple assays to distinguish true bioactivity from assay-specific artifacts .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like β-tubulin or DNA gyrase .

Q. What strategies improve stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Test degradation kinetics in buffers (pH 1–10) via HPLC. Oxazole and thioether groups are prone to hydrolysis at pH > 8, requiring formulation in enteric coatings .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) and optimize storage at 4°C .
  • Prodrug Design : Mask reactive thioethers with acetyl or PEG groups to enhance plasma half-life .

Q. How can synthetic yields be enhanced while minimizing toxic byproducts?

  • Methodological Answer :

  • Catalytic Systems : Replace stoichiometric bases (e.g., Et₃N) with recyclable catalysts like DMAP or polymer-supported reagents .
  • Green Chemistry : Use microwave-assisted synthesis to reduce reaction times (30 mins vs. 12 hrs) and solvent waste .
  • Byproduct Analysis : Identify impurities via LC-MS and optimize purification (e.g., column chromatography with gradient elution) .

Q. What computational methods predict reactivity for further derivatization?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether vs. oxazole nitrogen) .
  • Retrosynthetic Tools : Use Synthia or Reaxys to plan derivatization routes (e.g., Suzuki coupling at the bromophenyl group) .
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to prioritize solvents for SN2 reactions .

Q. Data Contradiction & Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Protocols : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hrs) .
  • Control for Purity : Validate compound purity (>95% via HPLC) before testing. Impurities like unreacted bromophenyl precursors may skew results .
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan) to identify outliers and consensus values .

Q. Comparative Structural Analysis

Q. How does the 3-bromophenyl group influence activity compared to other halogenated analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The 3-bromo substituent increases oxazole ring electron deficiency, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Steric Considerations : Compare 3-bromo (meta) vs. 4-bromo (para) using X-ray crystallography to map binding pocket fit .
  • Biological Validation : Test against isogenic cell lines with/without target enzymes (e.g., CYP450 isoforms) to isolate metabolic effects .

Properties

IUPAC Name

N-benzyl-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-13(18(23)21-11-14-6-3-2-4-7-14)25-19-22-12-17(24-19)15-8-5-9-16(20)10-15/h2-10,12-13H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAXESIMXHYBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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